molecular formula C15H22O B8817144 Nookatone

Nookatone

Cat. No. B8817144
M. Wt: 218.33 g/mol
InChI Key: WTOYNNBCKUYIKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09303252B2

Procedure details

Silica phosphonate chromium (III) resin (48.9 g, PhosphonicS, Ltd.) was placed in a 5 L round bottom flask equipped with a condenser, thermowell, overhead stirrer, and sparge tube. Two (2) L of t-butanol and valencene distillate (68%, 500 g, 1.67 moles, 1 eq) were added, the contents were heated to 45° C., and the heterogeneous suspension was allowed to stir as oxygen was sparged through the solution (ca 1.5 L/min) and nitrogen flushed over the head-space. 70% t-butyl hydroperoxide in water (TBHP, 315 g, 2.45 moles, 1.47 eq) was added to the solution over 2 hrs while the temperature of the reaction was heated and maintained at 60±5° C. The reaction was allowed to stir until >90% of the valencene was consumed, as determined by gas chromatography. The reaction was then allowed to cool to room temperature and the silica catalyst removed by filtration. The flask and resin were washed with 500 mL isopropanol. One (1) L of deionized water was added to the combined organic solution (t-butanol and isopropanol), and the mixture was concentrated under reduced pressure by evaporation to afford an amber colored oil. The oil was dissolved in 3 L of toluene and washed with 3.125 L of 15% sulfuric acid for 15 minutes with vigorous agitation. The aqueous layer was removed and re-extracted with 1 L of toluene. The combined toluene layers were then washed three times with 2.5 L of 1 M sodium hydroxide, twice with 500 mL saturated sodium chloride, and dried over anhydrous magnesium sulfate. After filtration, the solvent was removed under reduced pressure by evaporation to afford 378 g of viscous amber oil (33% nootkatone by weight, 0.57 moles, 34% yield).
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
315 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3 L
Type
solvent
Reaction Step Five
Yield
34%

Identifiers

REACTION_CXSMILES
[CH3:1][C@H:2]1[C@:7]2([CH3:15])[CH2:8][C@H:9]([C:12]([CH3:14])=[CH2:13])[CH2:10][CH2:11][C:6]2=[CH:5][CH2:4][CH2:3]1.O=O.C([O:22]O)(C)(C)C.O>C1(C)C=CC=CC=1.C(O)(C)(C)C>[CH3:1][CH:2]1[C:7]2([CH3:15])[CH2:8][CH:9]([C:12]([CH3:14])=[CH2:13])[CH2:10][CH2:11][C:6]2=[CH:5][C:4](=[O:22])[CH2:3]1

Inputs

Step One
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
500 g
Type
reactant
Smiles
C[C@@H]1CCC=C2[C@]1(C[C@@H](CC2)C(=C)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OO
Name
Quantity
315 g
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1CCC=C2[C@]1(C[C@@H](CC2)C(=C)C)C
Step Five
Name
Quantity
3 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Silica phosphonate chromium (III) resin (48.9 g, PhosphonicS, Ltd.) was placed in a 5 L round bottom flask
CUSTOM
Type
CUSTOM
Details
equipped with a condenser
CUSTOM
Type
CUSTOM
Details
thermowell, overhead stirrer, and sparge tube
CUSTOM
Type
CUSTOM
Details
was sparged through the solution (ca 1.5 L/min) and nitrogen
CUSTOM
Type
CUSTOM
Details
flushed over the head-space
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 60±5° C
CUSTOM
Type
CUSTOM
Details
was consumed
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
the silica catalyst removed by filtration
WASH
Type
WASH
Details
The flask and resin were washed with 500 mL isopropanol
ADDITION
Type
ADDITION
Details
One (1) L of deionized water was added to the combined organic solution (t-butanol and isopropanol)
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure by evaporation
CUSTOM
Type
CUSTOM
Details
to afford an amber colored oil
WASH
Type
WASH
Details
washed with 3.125 L of 15% sulfuric acid for 15 minutes with vigorous agitation
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The aqueous layer was removed
EXTRACTION
Type
EXTRACTION
Details
re-extracted with 1 L of toluene
WASH
Type
WASH
Details
The combined toluene layers were then washed three times with 2.5 L of 1 M sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
twice with 500 mL saturated sodium chloride, and dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure by evaporation

Outcomes

Product
Name
Type
product
Smiles
CC1CC(=O)C=C2C1(CC(CC2)C(=C)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.57 mol
AMOUNT: MASS 378 g
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09303252B2

Procedure details

Silica phosphonate chromium (III) resin (48.9 g, PhosphonicS, Ltd.) was placed in a 5 L round bottom flask equipped with a condenser, thermowell, overhead stirrer, and sparge tube. Two (2) L of t-butanol and valencene distillate (68%, 500 g, 1.67 moles, 1 eq) were added, the contents were heated to 45° C., and the heterogeneous suspension was allowed to stir as oxygen was sparged through the solution (ca 1.5 L/min) and nitrogen flushed over the head-space. 70% t-butyl hydroperoxide in water (TBHP, 315 g, 2.45 moles, 1.47 eq) was added to the solution over 2 hrs while the temperature of the reaction was heated and maintained at 60±5° C. The reaction was allowed to stir until >90% of the valencene was consumed, as determined by gas chromatography. The reaction was then allowed to cool to room temperature and the silica catalyst removed by filtration. The flask and resin were washed with 500 mL isopropanol. One (1) L of deionized water was added to the combined organic solution (t-butanol and isopropanol), and the mixture was concentrated under reduced pressure by evaporation to afford an amber colored oil. The oil was dissolved in 3 L of toluene and washed with 3.125 L of 15% sulfuric acid for 15 minutes with vigorous agitation. The aqueous layer was removed and re-extracted with 1 L of toluene. The combined toluene layers were then washed three times with 2.5 L of 1 M sodium hydroxide, twice with 500 mL saturated sodium chloride, and dried over anhydrous magnesium sulfate. After filtration, the solvent was removed under reduced pressure by evaporation to afford 378 g of viscous amber oil (33% nootkatone by weight, 0.57 moles, 34% yield).
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
315 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3 L
Type
solvent
Reaction Step Five
Yield
34%

Identifiers

REACTION_CXSMILES
[CH3:1][C@H:2]1[C@:7]2([CH3:15])[CH2:8][C@H:9]([C:12]([CH3:14])=[CH2:13])[CH2:10][CH2:11][C:6]2=[CH:5][CH2:4][CH2:3]1.O=O.C([O:22]O)(C)(C)C.O>C1(C)C=CC=CC=1.C(O)(C)(C)C>[CH3:1][CH:2]1[C:7]2([CH3:15])[CH2:8][CH:9]([C:12]([CH3:14])=[CH2:13])[CH2:10][CH2:11][C:6]2=[CH:5][C:4](=[O:22])[CH2:3]1

Inputs

Step One
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
500 g
Type
reactant
Smiles
C[C@@H]1CCC=C2[C@]1(C[C@@H](CC2)C(=C)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OO
Name
Quantity
315 g
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1CCC=C2[C@]1(C[C@@H](CC2)C(=C)C)C
Step Five
Name
Quantity
3 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Silica phosphonate chromium (III) resin (48.9 g, PhosphonicS, Ltd.) was placed in a 5 L round bottom flask
CUSTOM
Type
CUSTOM
Details
equipped with a condenser
CUSTOM
Type
CUSTOM
Details
thermowell, overhead stirrer, and sparge tube
CUSTOM
Type
CUSTOM
Details
was sparged through the solution (ca 1.5 L/min) and nitrogen
CUSTOM
Type
CUSTOM
Details
flushed over the head-space
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 60±5° C
CUSTOM
Type
CUSTOM
Details
was consumed
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
the silica catalyst removed by filtration
WASH
Type
WASH
Details
The flask and resin were washed with 500 mL isopropanol
ADDITION
Type
ADDITION
Details
One (1) L of deionized water was added to the combined organic solution (t-butanol and isopropanol)
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure by evaporation
CUSTOM
Type
CUSTOM
Details
to afford an amber colored oil
WASH
Type
WASH
Details
washed with 3.125 L of 15% sulfuric acid for 15 minutes with vigorous agitation
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The aqueous layer was removed
EXTRACTION
Type
EXTRACTION
Details
re-extracted with 1 L of toluene
WASH
Type
WASH
Details
The combined toluene layers were then washed three times with 2.5 L of 1 M sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
twice with 500 mL saturated sodium chloride, and dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure by evaporation

Outcomes

Product
Name
Type
product
Smiles
CC1CC(=O)C=C2C1(CC(CC2)C(=C)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.57 mol
AMOUNT: MASS 378 g
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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